Grossman's sealer
Overview
Description
Grossman's sealer is an ester of capric fatty acid with polyglycerol containing three glyceryl units. It is a versatile compound commonly used in the cosmetics and personal care industry due to its multifunctional properties. This compound is a PEG-free, biodegradable, and water-soluble surfactant that enables clear final products. It is typically used in shampoos, body washes, shower gels, hand washes, and baby washes .
Mechanism of Action
Target of Action
Polyglyceryl-3 Caprate is primarily used as an emulsifier and surfactant in skincare and hair care formulations . It facilitates the blending of water and oil-based ingredients in products like creams, lotions, and shampoos .
Mode of Action
As an emulsifier, Polyglyceryl-3 Caprate works by reducing the surface tension between oil and water, allowing them to mix and form a stable emulsion . As a surfactant, it enhances the cleansing ability of formulations, ensuring thorough yet gentle cleansing .
Biochemical Pathways
Polyglyceryl-3 Caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil . This process results in the formation of a polyglycerol ester. Typically, three glycerin molecules react with one molecule of capric acid to produce Polyglyceryl-3 Caprate .
Pharmacokinetics
The pharmacokinetics of Polyglyceryl-3 Caprate in cosmetic applications primarily involve its interaction with the skin. It is generally considered safe for cosmetic use and has a low risk of causing irritation or allergic reactions . It is well-tolerated by most individuals, including those with sensitive skin .
Result of Action
Polyglyceryl-3 Caprate contributes to product texture and stability, imparting a smooth and luxurious feel upon application . It also enhances the overall efficacy and user experience of cosmetic products . Furthermore, it exhibits an improvement in barrier function as determined by Trans Epidermal Water Loss (TEWL) .
Action Environment
The action of Polyglyceryl-3 Caprate can be influenced by environmental factors such as pH and temperature. It is generally stable under a wide range of conditions, making it suitable for use in various cosmetic formulations .
Biochemical Analysis
Biochemical Properties
Polyglyceryl-3 Caprate serves as an effective emulsifier, facilitating the blending of water and oil-based ingredients in skincare and hair care products like creams, lotions, and shampoos . As a surfactant, it enhances the cleansing ability of formulations, ensuring thorough yet gentle cleansing
Cellular Effects
Its mild nature makes it suitable for sensitive skin, providing a comfortable and non-irritating experience
Preparation Methods
Grossman's sealer is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .
Chemical Reactions Analysis
Grossman's sealer primarily undergoes esterification reactions. The esterification process involves the reaction of glycerin with capric acid, resulting in the formation of a polyglycerol ester. This reaction is catalyzed by either acidic or basic conditions . The major product formed from this reaction is polyglyceryl-3 caprate itself.
Scientific Research Applications
Grossman's sealer finds diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a surfactant and emulsifier, facilitating the blending of water and oil-based ingredients in various formulations. In biology and medicine, polyglyceryl-3 caprate is used in skincare and hair care products due to its gentle yet effective cleansing properties and ability to enhance product texture. It is also used in the formulation of shampoos, body washes, shower gels, hand washes, and baby washes .
Comparison with Similar Compounds
Grossman's sealer is similar to other polyglycerol esters, such as polyglyceryl-3 caprylate and polyglyceryl-3 caprate/caprylate/succinate. These compounds share similar surfactant and emulsifying properties, making them suitable for use in cosmetic formulations. polyglyceryl-3 caprate is unique in its ability to enhance product texture and stability, providing a smooth and luxurious feel upon application .
Similar compounds include:
- Polyglyceryl-3 caprylate
- This compound/caprylate/succinate
This compound stands out due to its mild nature, making it suitable for sensitive skin and providing a comfortable and non-irritating experience .
Biological Activity
Grossman's sealer, a widely used material in endodontics, is known for its antimicrobial properties and biocompatibility. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, components, and relevant case studies that illustrate its application in clinical settings.
Composition of this compound
This compound is primarily composed of:
- Zinc oxide
- Eugenol
- Rosin
- Sodium tetraborate
- Barium sulfate
- Bismuth subcarbonate
These components contribute to the sealer's physical and biological properties, including its antimicrobial activity.
Efficacy Against Microorganisms
A comprehensive study evaluated the antimicrobial activity of Grossman’s sealer against 13 different strains of bacteria using the double layer well-diffusion method. The results indicated that Grossman’s sealer exhibited significant antimicrobial activity against all tested strains, with the following observations:
- Sodium Tetraborate : Demonstrated the highest antimicrobial activity, producing the largest inhibition halos.
- Eugenol : Showed effectiveness against Escherichia coli but no effect on Pseudomonas aeruginosa and Candida albicans.
- Zinc Oxide : Active primarily against Streptococcus sobrinus and E. coli.
- Barium Sulfate and Bismuth Subcarbonate : No antimicrobial activity was observed .
The following table summarizes the average inhibition halo diameters (in mm) for various components of Grossman’s sealer:
Component | Inhibition Halo Diameter (mm) | Effective Against |
---|---|---|
Sodium Tetraborate | Largest | All tested strains |
Eugenol | Moderate | E. coli |
Zinc Oxide | Limited | S. sobrinus, E. coli |
Barium Sulfate | None | None |
Bismuth Subcarbonate | None | None |
Biocompatibility
Biocompatibility is another critical aspect of Grossman’s sealer. It must not induce an inflammatory response in periradicular tissues. Studies have shown that while some components like eugenol can be cytotoxic in high concentrations, Grossman’s sealer overall has been found to be biocompatible when used appropriately .
Clinical Application
- Endodontic Treatment Efficacy : A study compared this compound with bioceramic-based sealers in extracted teeth. It found no significant difference in terms of apical sealing ability, suggesting that Grossman’s sealer remains a viable option for root canal filling .
- Antimicrobial Comparison : In another clinical setting, this compound was compared with AH Plus, an epoxy resin-based sealer. Both exhibited equal antibacterial activity, demonstrating their effectiveness in preventing bacterial growth within root canals .
Properties
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7664-93-9, 14808-79-8 | |
Record name | Sulfuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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